N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-4-fluorobenzamide
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Overview
Description
N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-FLUOROBENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodiazole ring, a dimethylphenyl group, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-FLUOROBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of dimethylanilines with acrylic acid under controlled conditions . The reaction mixture is heated with stirring for several hours to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-FLUOROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-FLUOROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-FLUOROBENZAMIDE can be compared with other similar compounds, such as:
N-(2,4-DIMETHYLPHENYL)FORMAMIDE: This compound has a similar structure but lacks the fluorobenzamide moiety.
N-2,5-DIMETHYLPHENYLTHIOUREIDO ACID DERIVATIVES: These compounds share the dimethylphenyl group but have different functional groups and biological activities.
The uniqueness of N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-4-FLUOROBENZAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H24FN3O |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C25H24FN3O/c1-17-7-8-18(2)20(15-17)16-29-23-6-4-3-5-22(23)28-24(29)13-14-27-25(30)19-9-11-21(26)12-10-19/h3-12,15H,13-14,16H2,1-2H3,(H,27,30) |
InChI Key |
KARDZRVPADNZLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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